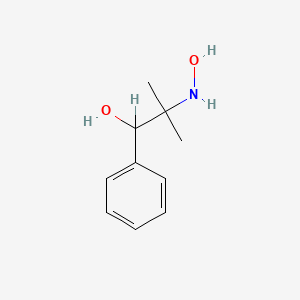
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- is a chemical compound with the molecular formula C9H13NO2 This compound is characterized by the presence of a benzenemethanol group attached to an alpha-(1-(hydroxyamino)-1-methylethyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- typically involves the reaction of benzenemethanol with appropriate reagents to introduce the hydroxyamino and methylethyl groups. One common method involves the use of hydroxylamine and a suitable catalyst to achieve the desired substitution on the benzenemethanol molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process often includes the use of specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyamino group to other functional groups.
Substitution: The compound can participate in substitution reactions where the hydroxyamino group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including solvent choice and temperature, are tailored to achieve the desired chemical transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanol derivatives with additional oxygen-containing functional groups, while reduction may produce amines or other nitrogen-containing compounds .
Scientific Research Applications
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The pathways involved may include enzymatic reactions and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Norephedrine: Similar structure with an amino group instead of a hydroxyamino group.
Cathine: Another related compound with slight structural differences.
Ephedrine: Contains a similar benzenemethanol backbone with different substituents.
Uniqueness
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyamino group allows for unique interactions and reactivity compared to similar compounds .
Properties
CAS No. |
68385-34-2 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(hydroxyamino)-2-methyl-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO2/c1-10(2,11-13)9(12)8-6-4-3-5-7-8/h3-7,9,11-13H,1-2H3 |
InChI Key |
XXUNCSGUVSCPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
acetate](/img/structure/B14462924.png)
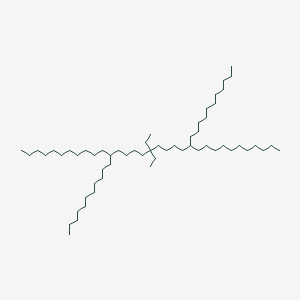
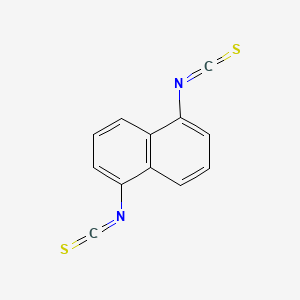
![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
![Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium](/img/structure/B14462953.png)
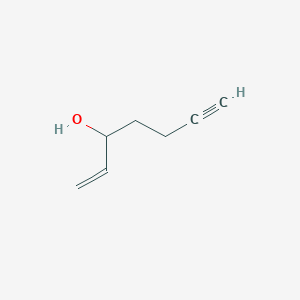
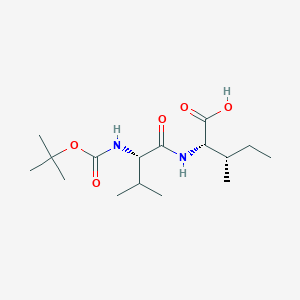
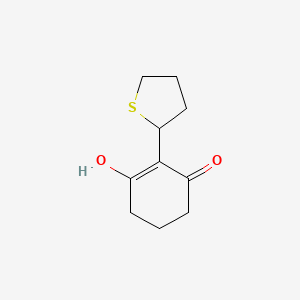
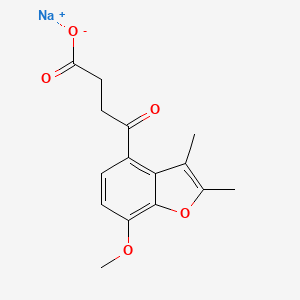

![Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monoacetate (salt)](/img/structure/B14462983.png)
